molecular formula C19H13ClF2N2O4S B11510297 N-{4-[Chloro(difluoro)methoxy]phenyl}-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide

N-{4-[Chloro(difluoro)methoxy]phenyl}-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide

Cat. No.: B11510297
M. Wt: 438.8 g/mol
InChI Key: KMMZOKIVXBQADZ-UHFFFAOYSA-N
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Description

N-{4-[Chloro(difluoro)methoxy]phenyl}-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorodifluoromethoxy group and a naphtho[1,8-CD]isothiazole moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[Chloro(difluoro)methoxy]phenyl}-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide involves multiple steps. One common approach includes the following steps:

    Formation of the Chlorodifluoromethoxy Group: This step involves the reaction of a phenol derivative with chlorodifluoromethane in the presence of a base.

    Synthesis of the Naphtho[1,8-CD]isothiazole Moiety: This can be achieved through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: The final step involves coupling the chlorodifluoromethoxy phenyl derivative with the naphtho[1,8-CD]isothiazole derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[Chloro(difluoro)methoxy]phenyl}-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorodifluoromethoxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

N-{4-[Chloro(difluoro)methoxy]phenyl}-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[Chloro(difluoro)methoxy]phenyl}-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[Chloro(difluoro)methoxy]phenyl}-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
  • N-{4-[Chloro(difluoro)methoxy]phenyl}acetamide

Uniqueness

N-{4-[Chloro(difluoro)methoxy]phenyl}-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide is unique due to its specific structural features, such as the naphtho[1,8-CD]isothiazole moiety and the chlorodifluoromethoxy group

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for innovation and discovery.

Properties

Molecular Formula

C19H13ClF2N2O4S

Molecular Weight

438.8 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide

InChI

InChI=1S/C19H13ClF2N2O4S/c20-19(21,22)28-14-9-7-13(8-10-14)23-17(25)11-24-15-5-1-3-12-4-2-6-16(18(12)15)29(24,26)27/h1-10H,11H2,(H,23,25)

InChI Key

KMMZOKIVXBQADZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl

Origin of Product

United States

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